1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a furan ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)17(12-13)27(23,24)22-9-7-15(8-10-22)18-20-21-19(26-18)16-4-3-11-25-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFKKWZWXTOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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